molecular formula C9H9NO5 B2694250 3-Hydroxy-4-[(methoxycarbonyl)amino]benzoic acid CAS No. 1183828-26-3

3-Hydroxy-4-[(methoxycarbonyl)amino]benzoic acid

Cat. No.: B2694250
CAS No.: 1183828-26-3
M. Wt: 211.173
InChI Key: PSYSRJKBJBODPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-4-[(methoxycarbonyl)amino]benzoic acid is an organic compound with the molecular formula C9H9NO5. It is a derivative of benzoic acid, featuring a hydroxyl group at the third position and a methoxycarbonylamino group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-[(methoxycarbonyl)amino]benzoic acid typically involves the esterification of 3-hydroxybenzoic acid followed by the introduction of the methoxycarbonylamino group. One common method includes the reaction of 3-hydroxybenzoic acid with methanol in the presence of a strong acid catalyst to form the methyl ester. This intermediate is then reacted with an amine derivative to introduce the methoxycarbonylamino group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-4-[(methoxycarbonyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Hydroxy-4-[(methoxycarbonyl)amino]benzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-Hydroxy-4-[(methoxycarbonyl)amino]benzoic acid is unique due to the presence of both hydroxyl and methoxycarbonylamino groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-hydroxy-4-(methoxycarbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-15-9(14)10-6-3-2-5(8(12)13)4-7(6)11/h2-4,11H,1H3,(H,10,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSYSRJKBJBODPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=C(C=C(C=C1)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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